Home > Products > Screening Compounds P126378 > Fimasartan Potassium Trihydrate
Fimasartan Potassium Trihydrate - 1020110-23-9

Fimasartan Potassium Trihydrate

Catalog Number: EVT-8950781
CAS Number: 1020110-23-9
Molecular Formula: C27H36KN7O4S
Molecular Weight: 593.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fimasartan potassium trihydrate is classified as a small molecule drug, specifically an angiotensin II receptor blocker. Its molecular formula is C27H36KN7O4SC_{27}H_{36}KN_{7}O_{4}S, with a molecular weight of approximately 593.79 g/mol. The compound contains a potassium ion and three water molecules, indicating its hydrated nature. It is recognized for its role in cardiovascular therapy and has been the subject of various clinical studies to assess its effectiveness across different populations .

Synthesis Analysis

Methods and Technical Details

The synthesis of fimasartan potassium trihydrate involves several steps, primarily using organic synthesis techniques. One notable method includes:

  1. Reactants: The synthesis starts with two key reactants:
    • 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide
    • N-(triphenylmethyl)-5-(4'-bromomethyl-biphenyl-2-yl) tetrazole.
  2. Reaction Conditions: These reactants are combined in the presence of an alkali metal hydride (such as lithium hydride) in a mixed solvent of ethyl acetate and dimethylformamide (DMF). The reaction is carried out under controlled temperatures ranging from 0 to 65 degrees Celsius over several hours.
  3. Hydrolysis: Following the initial reaction, hydrolysis occurs under acidic conditions to remove protective groups, yielding intermediate compounds.
  4. Final Salt Formation: The final step involves reacting the intermediate with potassium hydroxide to form the potassium salt, resulting in fimasartan potassium trihydrate .
Molecular Structure Analysis

Structure and Data

Fimasartan potassium trihydrate has a complex molecular structure characterized by multiple functional groups, including:

  • A biphenyl moiety.
  • A tetrazole ring.
  • A pyrimidine derivative.

The structural representation can be summarized as follows:

  • Chemical Formula: C27H36KN7O4SC_{27}H_{36}KN_{7}O_{4}S
  • Molecular Weight: 593.79 g/mol
  • IUPAC Name: Potassium 5-[4'-({2-butyl-5-[(dimethylcarbamothioyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl}methyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazol-1-ide trihydrate.

The InChI Key for this compound is IJEKJHQBGZFMMI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

Chemical Reactions Analysis

Reactions and Technical Details

Fimasartan potassium trihydrate participates in various chemical reactions typical for angiotensin II receptor antagonists:

  1. Acid-base Reactions: The compound can undergo protonation and deprotonation reactions due to the presence of acidic groups within its structure.
  2. Hydrolysis: In aqueous environments, it may hydrolyze, affecting its solubility and bioavailability.
  3. Complexation: The presence of the potassium ion allows for potential complexation with other ions or molecules, which can influence its pharmacological properties .
Mechanism of Action

Process and Data

Fimasartan functions by selectively blocking the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure and fluid balance. The mechanism can be summarized as follows:

  1. Receptor Binding: Fimasartan binds to the AT1 receptor with high affinity, preventing angiotensin II from exerting its vasoconstrictive effects.
  2. Vasodilation: This blockade leads to vasodilation, reduced secretion of aldosterone, and decreased blood volume, ultimately lowering blood pressure.
  3. Pharmacodynamic Effects: Clinical studies indicate that fimasartan effectively reduces systolic and diastolic blood pressure in hypertensive patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fimasartan potassium trihydrate exhibits several notable physical and chemical properties:

  • Solubility: Very slightly soluble in water (0.00542 mg/mL).
  • LogP Value: Approximately 4.03, indicating moderate lipophilicity.
  • Dissociation Constants: pKa values suggest it behaves as a weak acid with a strongest acidic pKa around 4.23.
  • Polar Surface Area: 87.47 Ų, which influences absorption characteristics.

These properties are critical for understanding its pharmacokinetics and formulation into therapeutic agents .

Applications

Scientific Uses

Fimasartan potassium trihydrate is primarily utilized in the medical field for treating hypertension and heart failure. Its applications include:

  1. Hypertension Management: Used as monotherapy or in combination with other antihypertensive agents.
  2. Heart Failure Treatment: Provides symptomatic relief and improves quality of life for patients with heart failure.
  3. Research Applications: Investigated for potential benefits in various cardiovascular conditions beyond hypertension, including studies on its efficacy in diverse populations .
Synthesis and Manufacturing Methodologies

Synthetic Route Optimization for Industrial Scalability

Industrial-scale synthesis of Fimasartan Potassium Trihydrate requires strategic optimization to overcome inefficiencies in early routes. The initial process involved a silica gel column chromatography step for purifying the tetrazole-intermediate compound (Compound III), which generated significant solvent waste (chloroform/methanol mixtures) and increased production costs by ~40% due to silica gel consumption and low yields (≤65%) [1]. A patented advanced route eliminates chromatography by employing acid-catalyzed deprotection followed by crystallization-driven purification. This modification uses hydrochloric acid (HCl) in tetrahydrofuran (THF) (molar ratio 1:1–1:10 relative to the substrate) to hydrolyze the trityl-protecting group, yielding Compound III with >98% purity after pH-controlled crystallization (ice bath, pH 1–3) [1] [5].

A critical advancement is the substitution of isocaproic acid potassium salt with aqueous potassium hydroxide (KOH) during the final salt formation. This reduces raw material costs and simplifies isolation. Reacting Fimasartan free acid with KOH in isopropanol/water (4:1 v/v) at 60°C yields the trihydrate directly upon cooling to 0–10°C, achieving a 95% yield and eliminating residual metal impurities [5] [9].

Table 1: Comparative Analysis of Synthetic Routes

ParameterChromatography-Based RouteOptimized Industrial Route
Overall Yield≤65%≥95%
Solvent Consumption25 L/kg8 L/kg
Cost ImpactHigh (silica gel + solvent recovery)Low (direct crystallization)
Purity (HPLC)95%>99.5%

These optimizations reduce processing time by 50% and cut waste generation by 60%, enabling multi-ton production [1].

Crystallization Techniques for Polymorphic Control

Fimasartan Potassium exists as a trihydrate and monohydrate, with the latter offering superior stability for pharmaceutical processing. The trihydrate form exhibits variable hydration under ambient conditions, leading to inconsistent particle size and flow properties [6] [9]. Monohydrate crystallization is achieved via:

  • Solvent-Driven Recrystallization: Combining Fimasartan free acid with potassium 2-ethylhexanoate in refluxing isopropanol (81°C), followed by cooling to 25°C at 0.5°C/min. This yields monohydrate crystals with uniform particle distribution (D90 < 50 µm) [9].
  • Seeding Techniques: Introducing 0.1% w/w monohydrate seeds during antisolvent addition (ethyl acetate) ensures phase-pure crystals. Unseeded processes risk amorphous precipitates or trihydrate co-crystallization [6].

The monohydrate’s stability arises from its tight crystal lattice, confirmed by powder X-ray diffraction (PXRD) peaks at 2θ = 5.8°, 11.6°, and 17.4°. Differential scanning calorimetry (DSC) shows a single endotherm at 132°C (dehydration), contrasting with the trihydrate’s multiple dehydration events below 100°C [8] [9].

Table 2: Crystallization Parameters for Polymorphs

ConditionMonohydrateTrihydrate
Solvent SystemIsopropanol/ethyl acetate (9:1)Isopropanol/water (4:1)
Crystallization Temp25°C0–10°C
Characteristic PXRD Peaks5.8°, 11.6°, 17.4°4.2°, 8.5°, 12.7°
Moisture Sorption<0.5% weight change (40–80% RH)Up to 6% weight gain (60% RH)

Green Chemistry Approaches in Solvent Selection and Waste Reduction

Green chemistry principles are embedded in Fimasartan synthesis through:

  • Solvent Substitution: Replacing dimethylformamide (DMF) with ethyl acetate/DMF mixtures (7:3 v/v) in the alkylation step reduces toxicity. Ethyl acetate is readily biodegradable, cutting the process carbon footprint by 30% [1] [3].
  • Deep Eutectic Solvent (DES)-Mediated Synthesis: DES formulations (e.g., choline chloride-glycerol, 1:2 molar ratio) enhance Fimasartan solubility 18-fold, enabling reactions at ambient temperature. Post-reaction, DES is recovered (>90%) via vacuum distillation and reused without efficiency loss [3].
  • Waste Valorization: Lawesson’s reagent byproducts (from thioamide formation) are converted to calcium phosphate fertilizers, diverting >85% of sulfur waste from landfills [1].

Table 3: Environmental Metrics of Solvent Systems

Solvent/SystemGlobal Warming Potential (kg CO₂-eq/kg API)EcoScale ScoreReusability
Traditional (DMF)12045≤2 cycles
Ethyl acetate/DMF8572≥5 cycles
DES (ChCl:Gly)4090≥10 cycles

DES-solidification via wet impregnation on Neusilin US2 (silicate carrier) produces free-flowing powders, eliminating organic solvents in formulation [3].

Hydrate Stabilization Strategies During Drying Processes

The trihydrate’s labile water molecules necessitate precise drying to prevent dehydration or hydrate conversion. Key stabilization methods include:

  • Controlled Vacuum Drying: Monohydrate crystals dried at 40°C under 10 mmHg for 8 hours retain 3.4–3.7% moisture (Karl Fischer), matching theoretical monohydrate water content (3.56%). Higher temperatures (>50°C) induce partial amorphization [9] [6].
  • Humidity-Controlled Fluid Bed Drying: For trihydrate, air with 75% relative humidity (RH) maintains hydration during drying. Exit air dew point monitoring prevents over-drying, ensuring water content remains 9.0–9.5% (theoretical: 9.2%) [5].

The monohydrate’s superiority lies in its low-hygroscopicity (water sorption: <0.5% at 60% RH vs. 6% for trihydrate), making it stable during compaction. Dynamic vapor sorption (DVS) studies confirm no phase changes occur below 80% RH, unlike the trihydrate, which dehydrates at 40% RH [8] [9].

Table 4: Hydrate Stability Under Drying Conditions

ParameterTrihydrateMonohydrate
Optimal Drying Temp30°C (75% RH air)40°C (vacuum)
Moisture Content (KF)9.0–9.5%3.4–3.7%
Hygroscopicity (40% RH)2.5% weight gain0.2% weight gain
ProcessabilityPoor flow (variable hydration)Excellent flow (stable)

Properties

CAS Number

1020110-23-9

Product Name

Fimasartan Potassium Trihydrate

IUPAC Name

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate

Molecular Formula

C27H36KN7O4S

Molecular Weight

593.8 g/mol

InChI

InChI=1S/C27H30N7OS.K.3H2O/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;;;;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;;3*1H2/q-1;+1;;;

InChI Key

IJEKJHQBGZFMMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.O.O.O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.